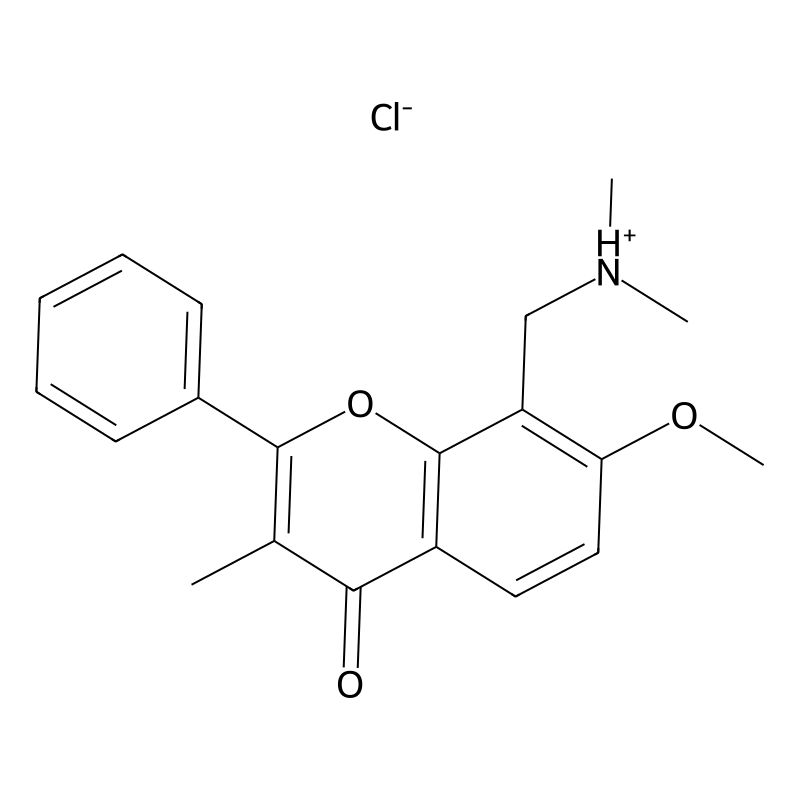Dimefline hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Neuroprotection and Neurodegenerative Diseases
Studies suggest that Dimefline hydrochloride might possess neuroprotective properties. It has been shown to:
- Reduce oxidative stress: In animal models, Dimefline hydrochloride has been found to decrease the production of free radicals and reactive oxygen species, which contribute to cellular damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Source: [Neuroprotective effects of dimefline in a chronic MPTP mouse model of Parkinson's disease: ]
- Improve mitochondrial function: Mitochondria are the powerhouses of cells, and their dysfunction is implicated in various neurodegenerative conditions. Dimefline hydrochloride may improve mitochondrial function and energy production in neurons. Source: [Protective effects of dimefline on mitochondrial dysfunction and oxidative stress induced by beta-amyloid in SH-SY5Y cells: ]
Dimefline hydrochloride is a synthetic compound with the chemical formula C20H21NO3·HCl. It belongs to the class of drugs known as central nervous system stimulants and is often utilized in clinical settings for its pharmacological properties. The compound acts on neurotransmitter receptors in the brain, influencing various physiological responses .
- Oxidation: Under specific conditions, dimefline can be oxidized to form various derivatives.
- Reduction: The compound may also participate in reduction reactions, altering its functional groups and properties.
- Substitution: Dimefline hydrochloride can undergo substitution reactions where different atoms or groups replace existing ones in the molecular structure.
These reactions highlight its versatility as a chemical entity in synthetic organic chemistry.
The synthesis of dimefline hydrochloride involves several steps:
- Condensation Reaction: The initial step typically involves a condensation reaction of 4-dihydroxyphenyl-1-propanone.
- Methylation: This is followed by a methylation reaction of 7-methoxyl group-3-methyl flavones.
- Chloromethane Reaction: A chloromethane reaction is conducted to introduce chloromethyl groups into the flavone structure.
- Dimethylinization: Finally, dimethylinization occurs to yield dimefline hydrochloride .
Dimefline hydrochloride is primarily used in medical applications related to its stimulant properties. It has been explored for:
- Cognitive Enhancement: Potential use in treating cognitive impairments or disorders.
- Respiratory Stimulation: Investigated for its role in stimulating respiratory function in certain medical conditions.
The compound's ability to influence neurotransmitter systems makes it a candidate for further research in neuropharmacology.
Research into the interactions of dimefline hydrochloride with other pharmacological agents is crucial for understanding its safety profile and therapeutic potential. Interaction studies have indicated that dimefline may alter the effects of other central nervous system stimulants or depressants, necessitating caution when co-administered with such medications .
Dimefline hydrochloride shares similarities with several other compounds known for their central nervous system effects. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Structure | Primary Use | Unique Features |
|---|---|---|---|
| Nikethamide | C15H20N2O3 | Respiratory stimulant | Less potent than dimefline; primarily used for respiratory issues. |
| Theophylline | C7H8N4O2 | Bronchodilator | Primarily used for asthma; different mechanism of action compared to dimefline. |
| Caffeine | C8H10N4O2 | Stimulant | Widely consumed; less specific action on neurotransmitter receptors compared to dimefline. |
Dimefline hydrochloride stands out due to its specific receptor interactions and stronger potency compared to some traditional stimulants like Nikethamide .
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
GHS Hazard Statements
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal]
Pictograms

Acute Toxic








